4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide
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Overview
Description
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is an organic compound that features a bromophenyl group attached to a piperazine ring, which is further substituted with a sulfonamide group
Scientific Research Applications
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antimicrobial and anticancer activities .
Pharmacokinetics
The lipophilic character of similar compounds, expressed by the clogp value, seems to confirm the hypothesis of a better antimicrobial effect for most tested bacterial strains .
Result of Action
Similar compounds have shown promising antimicrobial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the reaction of 4-bromophenylamine with N,N-dimethylpiperazine in the presence of a sulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Step 1: 4-Bromophenylamine is reacted with N,N-dimethylpiperazine in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then treated with a sulfonyl chloride, such as methanesulfonyl chloride, to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the bromine atom or to modify the piperazine ring.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, nitriles, and thiols.
Oxidation: Sulfone derivatives.
Reduction: Dehalogenated or modified piperazine derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromophenylacetic acid
- 4-Bromobenzophenone
- 4-Bromophenylsulfonylbenzoyl-L-valine
Uniqueness
4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide is unique due to its combination of a bromophenyl group with a piperazine ring and a sulfonamide group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry and biological research.
Properties
IUPAC Name |
4-(4-bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2S/c1-14(2)19(17,18)16-9-7-15(8-10-16)12-5-3-11(13)4-6-12/h3-6H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVIMFUCLSDOBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681472 |
Source
|
Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-59-8 |
Source
|
Record name | 4-(4-Bromophenyl)-N,N-dimethylpiperazine-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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